Hexadecylbenzene

Descripción general

Descripción

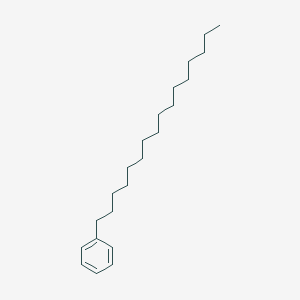

Hexadecylbenzene, also known as 1-Phenylhexadecane, is an organic compound with the molecular formula C22H38. It is a member of the alkylbenzene family, characterized by a long alkyl chain attached to a benzene ring. This compound is known for its applications in various industrial processes, particularly in the production of surfactants and lubricants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with hexadecyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced using continuous flow reactors to enhance efficiency and yield. The process involves the continuous addition of reactants and catalysts, maintaining optimal reaction conditions such as temperature and pressure to ensure high purity and yield of the product.

Análisis De Reacciones Químicas

Sulfonation

Sulfonation is the most extensively studied reaction of hexadecylbenzene, forming this compound sulfonic acid (HBSA), a precursor for surfactants used in enhanced oil recovery .

Reaction Mechanism

The sulfonation involves electrophilic substitution, where sulfur trioxide (SO₃) acts as the electrophile. The reaction proceeds via:

- Generation of the electrophilic SO₃ complex.

- Attack on the benzene ring, forming a sigma complex.

- Deprotonation to restore aromaticity, yielding HBSA .

Optimized Conditions

Studies in microreactors demonstrate enhanced efficiency due to rapid heat dissipation and short residence times (~10 seconds) . Key parameters include:

Under optimal conditions, HBSA purity exceeds 99 wt% with yields >90% .

Alkylation and Dealkylation

This compound itself is a product of Friedel-Crafts alkylation, where benzene reacts with hexadecene using catalysts like AlCl₃ . Conversely, dealkylation can occur under high-temperature catalytic conditions, cleaving the alkyl chain .

Industrial Relevance

- Alkylation : Forms this compound via electrophilic attack of carbocations on benzene .

- Dealkylation : Used in refining to recover benzene from alkylated derivatives .

Oxidation

- The alkyl chain may undergo oxidation to form ketones or carboxylic acids under strong oxidizing agents (e.g., KMnO₄).

- Benzene ring oxidation is less likely due to its stability but could occur under radical conditions .

Halogenation

Electrophilic halogenation (e.g., chlorination) would target the aromatic ring, though steric hindrance from the hexadecyl chain may slow reactivity .

Performance Data

| Property | Value | Source |

|---|---|---|

| Interfacial tension | <0.01 mN/m (oil-water) | |

| Critical micelle concentration | 0.1–0.5 mM |

Aplicaciones Científicas De Investigación

Surfactant in Oil Recovery

Hexadecylbenzene Sulfonic Acid (HBSA)

One of the primary applications of this compound is in the production of heavy alkylbenzene sulfonates, which are utilized as surfactants in enhanced oil recovery (EOR). The sulfonation of this compound yields HBSA, known for its effectiveness in reducing oil-water interfacial tension. This property is crucial during tertiary oil recovery processes, where it helps displace oil trapped in reservoirs.

A study demonstrated the continuous sulfonation of this compound using a microreactor, optimizing conditions such as temperature and reactant ratios to achieve a product purity exceeding 99 wt% . This method not only enhances production efficiency but also reduces energy consumption, making it a viable option for industrial applications.

Graphene Dispersant

Role in Graphene Exfoliation

This compound has been investigated as a dispersant for graphene, significantly improving its dispersion in organic solvents. In research focused on optimizing alkylbenzenes for this purpose, this compound was compared with other alkylbenzenes to evaluate its effectiveness in enhancing graphene's solubility and stability .

The findings indicated that this compound facilitates better dispersion due to its long alkyl chain, which interacts favorably with graphene sheets. This property is beneficial for applications in sensors, batteries, and transparent electrodes, where high-quality graphene is essential.

Modification for Perovskite Solar Cells

Enhancing Hole Extraction

This compound has also been explored as a modification agent to improve hole extraction in perovskite solar cells. A study highlighted how the incorporation of this compound into the device architecture led to enhanced charge transport properties and overall efficiency .

This modification is particularly significant as it addresses common challenges in perovskite solar cell performance, such as charge recombination and transport losses. The results suggest that this compound can play a critical role in advancing solar cell technologies.

Chemical Synthesis

Building Block for Organic Synthesis

In organic synthesis, this compound serves as a building block for various chemical compounds. Its structure allows for further functionalization and transformation into more complex molecules used in pharmaceuticals and materials science.

Researchers utilize this compound derivatives to synthesize compounds with specific properties tailored for targeted applications, including drug delivery systems and advanced materials .

Mecanismo De Acción

The mechanism of action of hexadecylbenzene primarily involves its ability to interact with hydrophobic and hydrophilic environments due to its amphiphilic structure. This allows it to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. In biological systems, this compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparación Con Compuestos Similares

Dodecylbenzene: Similar structure but with a shorter alkyl chain.

Octadecylbenzene: Similar structure but with a longer alkyl chain.

Nonylphenol: Contains a phenol group instead of a benzene ring.

Uniqueness: Hexadecylbenzene is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring surface-active agents, such as surfactants and lubricants.

Actividad Biológica

Hexadecylbenzene, an alkylbenzene compound with a long hydrophobic tail, has garnered interest in various fields due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its biochemical interactions, synthesis of derivatives, and implications in industrial and biomedical applications.

This compound is characterized by a hydrophobic hexadecyl (C16) chain attached to a benzene ring. Its structure allows it to function effectively as a surfactant and dispersant. The synthesis of this compound typically involves alkylation reactions, such as the Friedel-Crafts reaction, where hexadecyl groups are introduced to aromatic compounds.

| Property | Value |

|---|---|

| Molecular Formula | C22H36 |

| Molecular Weight | 310.53 g/mol |

| Boiling Point | 360 °C |

| Density | 0.85 g/cm³ |

| Solubility in Water | Insoluble |

Biological Activity

This compound exhibits various biological activities, primarily attributed to its derivatives, such as this compound sulfonate (HBSA). These compounds have been studied for their antimicrobial, antifungal, and surfactant properties.

Antimicrobial Properties

Research has indicated that this compound derivatives possess significant antimicrobial activity. For instance, HBSA has been shown to effectively reduce the surface tension of liquids, making it a potent agent against various microbial strains. A study demonstrated that HBSA exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Efficacy of HBSA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

Applications in Industrial Processes

This compound and its sulfonated derivatives are widely used in industrial applications due to their surfactant properties. They are employed in enhanced oil recovery processes as oil-displacing agents due to their ability to reduce interfacial tension between oil and water .

Case Study: Enhanced Oil Recovery

A study conducted on the application of HBSA in oil recovery demonstrated that the compound significantly improved oil yield from reservoirs by reducing surface tension and enhancing the mobility of crude oil . The results highlighted the effectiveness of HBSA in alkaline environments, making it suitable for various industrial applications.

Toxicity and Biocompatibility

While this compound derivatives show promising biological activities, their toxicity profiles need thorough investigation. Studies have reported that certain concentrations can exhibit cytotoxic effects on human cell lines, necessitating careful evaluation of their safety for biomedical applications .

Propiedades

IUPAC Name |

hexadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22/h15,17-18,20-21H,2-14,16,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQLTFPCJRGSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061707 | |

| Record name | Hexadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1459-09-2 | |

| Record name | Hexadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39HL93NE0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.